molecular formula C11H8FN B8728431 4-(2-Fluorophenyl)pyridine CAS No. 89346-50-9

4-(2-Fluorophenyl)pyridine

Cat. No. B8728431
Key on ui cas rn: 89346-50-9
M. Wt: 173.19 g/mol
InChI Key: SVKRUYRFORNEGX-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

A mixture of 4-bromopyridine hydrochloride (7.5 g, 38.6 mmol) and 2-fluorobenzeneboronic acid (6.75 g, 48 mmol) in tetrahydrofuran (80 ml) and 2 M sodium carbonate (58 ml) was degassed with nitrogen for 20 min then tetrakis(triphenylphosphine)palladium(0) (1.34 g, 1.2 mmol) was added and the reaction heated at reflux for 24 h. The mixture was cooled to ambient temperature then partitioned between ethyl acetate and 10% sodium carbonate. The organic layer was washed with water, then saturated sodium hydrogencarbonate, dried over anhydrous magnesium sulfate, filtered and pre-adsorbed onto silica. Purification by chromatography [silica gel, 20-40% EtOAc/isohexane (containing 0.5% triethylamine)] afforded 4-(2-fluorophenyl)pyridine as a yellow oil that crystallised on standing (6.26 g, 94%): 1H NMR (400 MHz, CDCl3) δ 7.17-7.22 (1H, m), 7.26 (1H, ddd, J 8, 8, 1 Hz), 7.38-7.44 (1H, m), 7.47-7.50 (3H, m), 8.68 (2H, d, J 4 Hz); MS (ES+) m/z 174 [M+H]+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1B(O)O>O1CCCC1.C(=O)([O-])[O-].[Na+].[Na+].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1 |f:0.1,4.5.6,^1:33,35,54,73|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
6.75 g
Type
reactant
Smiles
FC1=C(C=CC=C1)B(O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
58 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
1.34 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
then partitioned between ethyl acetate and 10% sodium carbonate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium hydrogencarbonate, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered and pre-adsorbed onto silica
CUSTOM
Type
CUSTOM
Details
Purification by chromatography [silica gel, 20-40% EtOAc/isohexane (containing 0.5% triethylamine)]

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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